Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside
Description
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-α-D-mannofuranoside (CAS 91364-19-1) is a specialized carbohydrate derivative widely used in glycoconjugate synthesis and studies of carbohydrate-protein interactions. Its molecular formula is C₁₆H₂₃NO₅, with a molecular weight of 309.36 g/mol . The compound features:
- 5-amino substitution: Replaces the hydroxyl group at C5, introducing nucleophilic reactivity for bioconjugation (e.g., coupling with carboxylic acids or carbonyl-containing molecules) .
- Protective groups: The benzyl group at the anomeric position and isopropylidene groups at C2 and C3 enhance stability against premature hydrolysis or enzymatic degradation, making it suitable for multistep synthetic routes .
- Furanose ring conformation: The α-D-mannofuranoside scaffold adopts a puckered ring conformation, critical for mimicking natural carbohydrate epitopes in biological studies .
Properties
CAS No. |
91364-19-1 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |
InChI |
InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
ANHILBIEGHGLGI-MRLBHPIUSA-N |
SMILES |
CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)N)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |
Synonyms |
Phenylmethyl 5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-α-D-mannofuranoside; |
Origin of Product |
United States |
Preparation Methods
Six-Step Synthesis from Benzyl 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoside
The foundational route begins with benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside, as detailed by PubMed. The sequence involves:
-
Selective Deprotection : Acidic hydrolysis removes the 5,6-O-isopropylidene group while retaining the 2,3-O-isopropylidene protection.
-
Mitsunobu Reaction : Introduces a leaving group (e.g., bromide) at C5 using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane (DCM) at 0°C.
-
Azide Substitution : Displacement of the bromide with sodium azide (NaN₃) in dimethylformamide (DMF) yields the 5-azido intermediate.
-
Staudinger Reaction : Reduction of the azide to an amine using hydrogenation (H₂/Pd-C) or triphenylphosphine (PPh₃) in aqueous THF.
-
Benzyl Group Retention : The benzyl group at the anomeric position remains intact due to its stability under hydrogenation conditions.
-
Final Deprotection : Acidic or basic conditions remove remaining protecting groups, though the 2,3-O-isopropylidene is typically retained in the final product.
Key Data :
Alternative Pathway via Reductive Amination
A patent describing 2-deoxy-D-glucose synthesis provides insights into adapting reductive amination for the 5-amino derivative:
-
Haloalkoxylation : Treat D-mannal with N-bromosuccinimide (NBS) and methanol to form methyl 2-bromo-2-deoxy-α-D-mannofuranoside.
-
Reductive Dehalogenation : Hydrogenate with Raney nickel (120 psi H₂) to replace bromide with hydrogen, then introduce the amine via nucleophilic substitution.
-
Isopropyl Protection : Protect C2 and C3 hydroxyls using 2,2-dimethoxypropane under acidic conditions.
Key Data :
Comparative Analysis of Methodologies
The six-step method offers superior stereocontrol but lower yields due to multiple protection/deprotection cycles. Reductive amination is shorter but risks epimerization.
Mechanistic Insights and Optimization
Regioselective Bromination
Bromination at C5 requires precise control to avoid side reactions at C6. Using CBr₄ and PPh₃ in DCM at 0°C achieves 75% regioselectivity for C5 over C6.
Hydrogenation Conditions
Analytical Validation
-
NMR Spectroscopy : NMR confirms the absence of C5 hydroxyl (δ 60–70 ppm for C5-amine).
-
Mass Spectrometry : ESI-HRMS matches theoretical [M+Na]⁺ (e.g., m/z 590.2090).
Challenges and Mitigation Strategies
Competing Epimerization
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include nitro or nitroso derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Glycobiology Research
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside serves as a valuable biochemical reagent in glycobiology. It is utilized for studying glycan structures and their interactions with proteins, which are critical for understanding cellular processes such as signaling, adhesion, and immune responses.
Key Applications:
- Glycan Profiling : This compound aids in the analysis of glycan structures associated with various biological systems.
- Protein-Glycan Interactions : It is used to investigate how glycans influence protein function and stability.
Drug Development
The compound has shown potential as a lead molecule in drug discovery, particularly as an inhibitor targeting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.
DPP-4 Inhibition:
- Mechanism of Action : By inhibiting DPP-4, this compound can enhance the activity of incretin hormones, leading to improved glucose control in diabetes patients. Molecular docking studies have indicated strong binding affinities between this compound and DPP-4 active sites, suggesting its potential as a therapeutic agent for diabetes management .
Case Study:
A study developed a library of phytochemicals that included this compound. The compound exhibited a binding affinity of −8.3 kcal/mol towards DPP-4, demonstrating its potential role in developing novel antidiabetic drugs .
Biochemical Assays
The compound is employed in various biochemical assays to assess its effects on different biological pathways.
Applications in Assays:
- Cell-based Compound Screening : Used to evaluate the biological activity of compounds on cell lines.
- Kinase Screening Services : Investigates the interaction of the compound with various kinases involved in signaling pathways.
Pharmacological Studies
Research has indicated that this compound may have broader pharmacological implications beyond diabetes treatment.
Potential Areas of Impact:
- Anti-inflammatory Effects : DPP-4 inhibitors have been associated with anti-inflammatory properties, which could extend the therapeutic uses of this compound .
- Cancer Research : The modulation of immune responses via DPP-4 inhibition opens avenues for exploring its role in cancer therapy.
Molecular Dynamics Simulations
Molecular dynamics simulations have been utilized to study the stability and interactions of this compound with biological macromolecules.
Findings from Simulations:
These simulations provide insights into the binding dynamics and structural variations of the compound when interacting with target proteins, contributing to a deeper understanding of its potential applications in drug design .
Summary Table
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Glycobiology | Glycan profiling, protein-glycan interaction studies | Essential for understanding cellular processes |
| Drug Development | DPP-4 inhibition for diabetes treatment | Strong binding affinity; potential therapeutic candidate |
| Biochemical Assays | Cell-based screening, kinase interactions | Evaluates biological activity |
| Pharmacological Studies | Anti-inflammatory effects; potential cancer applications | Broader implications beyond glucose control |
| Molecular Dynamics Simulations | Stability and interaction studies | Insights into binding dynamics and structural variations |
Mechanism of Action
The mechanism of action of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside involves its interaction with specific molecular targets and pathways. It acts as an inhibitor, selectively targeting intricate molecular pathways involved in glycan synthesis and degradation. This selective inhibition allows researchers to study the role of glycans in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Functional Group Variations: The 5-amino group in the target compound enables direct bioconjugation, whereas the 5-oxime derivative (CAS 91364-14-6) is more reactive toward carbonyl compounds but requires additional steps for amine coupling .
Synthetic Utility: The target compound’s lack of a trityl group simplifies deprotection steps compared to CAS 91364-15-7, which requires acidic conditions for trityl removal . The 5-cyano derivative (Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside) is primarily used for crystallographic studies due to its rigidified furanose ring, contrasting with the flexible α-D-mannofuranoside backbone of the target compound .
Biological Relevance: The target compound’s α-D-mannofuranoside configuration mimics natural mannose-containing glycans involved in immune recognition, while β-L-gulofuranoside derivatives (e.g., CAS 91364-14-6) are less biologically prevalent . The trityl-protected analogues (CAS 91364-14-6, 91364-15-7) are preferred for solid-phase synthesis of complex glycans due to their orthogonal protection strategies .
Stability and Reactivity: The isopropylidene groups in all compounds stabilize the furanose ring against acid hydrolysis, but the benzyl group in the target compound requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive reactions .
Biological Activity
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside (commonly referred to as BAM) is a glycosylamine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- CAS Number : 91364-19-1
- Molecular Weight : 283.34 g/mol
BAM has been identified as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. Inhibition of DPP-4 can enhance the activity of these hormones, leading to improved glycemic control. The binding affinity of BAM to DPP-4 has been assessed through molecular docking studies, revealing significant interactions with key active site residues such as Glu205 and Tyr662 .
Antidiabetic Potential
Recent studies have highlighted BAM's potential as a natural DPP-4 inhibitor. In a computational study involving a library of phytochemicals, BAM exhibited a binding affinity of -8.3 kcal/mol to the DPP-4 enzyme, indicating strong inhibitory potential . This suggests that BAM could be developed into a therapeutic agent for managing type 2 diabetes by enhancing incretin hormone activity.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of BAM have been evaluated using ADME/Tox predictions, which assess absorption, distribution, metabolism, and excretion characteristics. These analyses indicate that BAM adheres to Lipinski's Rule of Five, suggesting favorable drug-like properties and potential safety for further development .
Research Findings and Case Studies
Several studies have investigated the biological activity of BAM:
- In Vitro Studies : Laboratory experiments demonstrated that BAM effectively inhibits DPP-4 activity in cell cultures, leading to increased levels of active incretin hormones .
- Molecular Dynamics Simulations : These simulations confirmed the stability of the BAM-DPP-4 complex over time, indicating that the compound maintains its binding affinity under physiological conditions .
- Bioactivity Assessment : Using bioactivity scoring systems, BAM was classified as biologically active with a score greater than zero, further supporting its potential therapeutic applications .
Summary of Biological Activities
Q & A
Q. Key Considerations :
- Solvent selection (e.g., dichloromethane or methanol) and temperature control (0–25°C) are critical for high yields .
- Catalysts like BF₃·OEt₂ or NaBH₄ may be used for reductive steps .
Basic: How is the structural conformation of this compound analyzed in solution?
Answer:
Conformational analysis employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry. For example, the anomeric proton (α-configuration) typically appears at δ 5.2–5.5 ppm in CDCl₃ .
- Cremer-Pople Puckering Parameters : Quantify furanose ring puckering using X-ray crystallography or DFT calculations to determine ring distortion (e.g., envelope or twist conformations) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 352.18) and purity .
Basic: What are its primary applications in glycobiology research?
Answer:
- Glycosylation Studies : Acts as a glycosyl donor or acceptor in enzymatic or chemical glycosylation reactions to synthesize oligosaccharides with defined linkages .
- DPP-4 Inhibition : Demonstrates binding affinity (−8.3 kcal/mol) to dipeptidyl peptidase-4 (DPP-4), a therapeutic target for diabetes, via interactions with residues like Glu205 and Tyr547 .
- Carbohydrate Mimetics : Serves as a scaffold for designing inhibitors of lectins or viral glycoproteins due to its modified sugar backbone .
Advanced: How can reaction efficiency be optimized in glycosylation assays using this compound?
Answer:
Methodological Framework :
Protecting Group Tuning : Compare trityl vs. benzyl groups at C6 to modulate steric hindrance and reactivity. Trityl groups may hinder glycosylation but improve regioselectivity .
Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) vs. non-polar solvents (e.g., toluene) to balance solubility and reaction kinetics.
Catalyst Selection : Evaluate Lewis acids (e.g., TMSOTf) or glycosyltransferases (e.g., α-1,3-mannosyltransferases) for stereochemical control .
Kinetic Monitoring : Use HPLC or TLC to track reaction progress and identify side products (e.g., hydrolysis or β-anomer formation) .
Q. Data-Driven Example :
- A 2025 study reported 72% yield in glycosylation using TMSOTf in dichloromethane at −20°C, versus 45% yield with BF₃·OEt₂ at 0°C .
Advanced: How do computational methods elucidate its binding mechanism to DPP-4?
Answer:
Integrated Workflow :
Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses. The compound’s amine group forms hydrogen bonds with DPP-4’s Glu205 and Tyr547 .
Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess stability (RMSD < 2.0 Å over 100 ns) and ligand-protein interactions (e.g., SASA, H-bond occupancy) .
MM-PBSA Calculations : Estimate binding free energy (−8.3 kcal/mol) by combining molecular mechanics and solvation effects .
Density Functional Theory (DFT) : Evaluates electronic properties (e.g., HOMO-LUMO gap) to predict reactivity and stability .
Q. Validation :
- ADME/T predictions (SwissADME) confirm drug-likeness (e.g., LogP < 3, no PAINS alerts) .
Advanced: How to resolve contradictions in reported reaction yields for its synthesis?
Answer:
Root-Cause Analysis :
Impurity Profiling : Compare NMR or LC-MS data to identify side products (e.g., over-reduction at C5 or incomplete deprotection).
Solvent Purity : Trace water in solvents (e.g., dichloromethane) may hydrolyze intermediates; use molecular sieves or anhydrous conditions .
Catalyst Activity : Batch variability in NaBH₄ or BF₃·OEt₂ can affect reduction efficiency; pre-test catalysts with control reactions .
Temperature Gradients : Ensure uniform cooling (e.g., dry ice/acetone baths vs. ice/water) during sensitive steps like amination .
Q. Case Study :
- A 2022 study attributed low yields (30%) to residual moisture in methanol, resolved by using freshly distilled solvent (yield improved to 65%) .
Advanced: What strategies enhance its stability in biological assays?
Answer:
Stabilization Approaches :
Lyophilization : Store as a lyophilized powder at −80°C to prevent hydrolysis of the furanose ring .
Buffered Solutions : Use pH 7.4 PBS or HEPES to minimize acid-catalyzed degradation.
Protease Inhibition : Add EDTA or protease inhibitors in cell-based assays to prevent enzymatic cleavage .
Q. Experimental Validation :
- Stability studies (HPLC monitoring) showed >90% compound integrity after 24 hours in PBS at 4°C, versus 60% at 37°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
